N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN6O2S/c1-12(2)16-22-15(11-23(16)3)27(25,26)21-8-13-4-6-24(7-5-13)17-19-9-14(18)10-20-17/h9-13,21H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTPRGAFBTWXMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring with a fluorinated pyrimidine substituent, an imidazole core, and a sulfonamide group, which may contribute to its biological properties. The presence of the fluorine atom is known to enhance metabolic stability and biological activity, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
A comparative analysis of antimicrobial activity is presented in the following table:
| Compound | Zone of Inhibition (mm) | E. coli | P. aeruginosa | B. subtilis |
|---|---|---|---|---|
| 5a | 15 | 15 | 19 | 21 |
| 5b | 11 | 11 | 9 | 19 |
| 5c | 20 | 20 | 22 | 22 |
| Streptomycin | 28 | 28 | 32 | 31 |
This data suggests that imidazole derivatives can be effective alternatives to conventional antibiotics, with some showing comparable or superior activity to standard treatments like streptomycin .
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets within microbial cells. The imidazole moiety can interact with nucleic acids or proteins, potentially inhibiting their function. Additionally, the piperidine ring may enhance binding affinity to these targets, while the sulfonamide group could modulate pharmacokinetic properties.
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of Key Intermediates : The synthesis begins with the preparation of the fluorinated pyrimidine and piperidine derivatives through nucleophilic substitution reactions.
- Imidazole Formation : The imidazole core is constructed via cyclization reactions involving appropriate precursors.
- Sulfonamide Attachment : The final step involves attaching the sulfonamide group to the imidazole structure using acylation techniques.
These synthetic strategies are crucial for developing compounds with desired biological activities .
Case Studies
Recent studies have highlighted the potential of similar compounds in treating various diseases:
- Anticancer Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation in vitro, suggesting potential applications in oncology.
- Anti-inflammatory Effects : Some imidazole derivatives exhibit anti-inflammatory properties, indicating their potential use in treating inflammatory diseases.
- Receptor Binding Studies : Interaction studies have demonstrated that these compounds can bind effectively to specific receptors implicated in various pathological conditions .
Scientific Research Applications
Table 1: Structural Components
| Component | Description |
|---|---|
| Piperidine ring | Basic nitrogen-containing ring |
| 5-Fluoropyrimidine | Fluorinated pyrimidine enhancing activity |
| Imidazole sulfonamide | Sulfonamide group providing unique reactivity |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example:
- Antibacterial Activity : Studies have shown that imidazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. A related study demonstrated that certain substituted imidazoles displayed promising antibacterial effects against these pathogens .
Antitubercular Activity
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide has been evaluated for its antitubercular properties. Similar compounds have shown effectiveness against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
Antifungal Potential
Emerging research highlights the antifungal activity of imidazole derivatives. Compounds structurally related to this compound have demonstrated efficacy against various fungal strains, indicating a broad spectrum of antimicrobial activity .
Case Study 1: Antibacterial Evaluation
A study evaluated the antibacterial efficacy of various imidazole derivatives, including those structurally similar to this compound. The results indicated that specific substitutions on the imidazole ring significantly enhanced activity against E. coli and S. aureus.
Case Study 2: Antitubercular Screening
In another investigation, a series of imidazole-containing compounds were screened for activity against Mycobacterium tuberculosis. The findings suggested that modifications to the piperidine moiety could improve potency, supporting further development of this compound class for tuberculosis treatment.
Q & A
Q. What are the optimized synthetic routes for N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring. Key steps include:
- Step 1 : Introduction of the 5-fluoropyrimidin-2-yl group to piperidin-4-ylmethyl via nucleophilic substitution under anhydrous conditions using DMF as a solvent and a palladium catalyst .
- Step 2 : Coupling of the modified piperidine intermediate with the imidazole-sulfonamide moiety via sulfonylation, requiring precise pH control (6.5–7.0) and temperatures of 60–80°C to avoid side reactions .
- Optimization : Yield improvements (from ~45% to >70%) are achieved by replacing traditional bases (e.g., K₂CO₃) with milder agents like triethylamine, reducing degradation of the fluoropyrimidine group .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential to verify substituent positions, particularly the fluoropyrimidine (δ ~8.5 ppm for pyrimidine protons) and isopropyl groups (δ ~1.2–1.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~480) and detects impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity. A C18 column and acetonitrile/water gradient (pH 6.5 buffer) are recommended .
Q. What protocols are recommended for assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Stability Studies : Incubate the compound in buffers (pH 1.2–9.0) at 37°C for 24–72 hours. Monitor degradation via HPLC and LC-MS. Fluoropyrimidine derivatives are prone to hydrolysis at pH >8.0, necessitating storage at 4°C in neutral buffers .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition above 200°C, suggesting lyophilization for long-term storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the impact of fluoropyrimidine and sulfonamide moieties on biological activity?
- Methodological Answer :
-
Analog Synthesis : Prepare derivatives with substitutions (e.g., chlorine at pyrimidine C5, bulkier alkyl groups on imidazole) to test target affinity.
-
Biological Assays : Use enzyme inhibition assays (e.g., kinase or protease panels) and cellular viability tests (e.g., IC₅₀ in cancer lines). Compare results to structural analogs (see Table 1).
-
Key Insight : Fluorine at pyrimidine C5 enhances electronegativity, improving target binding, while the sulfonamide group influences solubility and membrane permeability .
Table 1: Comparative SAR of Fluoropyrimidine-Sulfonamide Derivatives
Compound Fluoropyrimidine Substituent Sulfonamide Group Biological Activity Key Finding Target Compound 5-Fluoro, pyrimidin-2-yl Imidazole-4-sulfonamide Kinase inhibition (IC₅₀ = 12 nM) High selectivity for PI3Kα Analog A 5-Fluoro, pyridin-2-yl Thiazole-sulfonamide Antimicrobial (MIC = 2 µg/mL) Enhanced Gram-positive activity Analog B Non-fluorinated pyrimidine Imidazole-4-sulfonamide Antiviral (EC₅₀ = 50 nM) Fluorine absence reduces potency 10-fold
Q. How should researchers resolve contradictory data between in vitro enzymatic inhibition and cellular activity assays?
- Methodological Answer :
- Hypothesis Testing : Discrepancies may arise from poor cellular permeability or off-target effects. Perform parallel assays:
Membrane Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp). Low Papp (<1 × 10⁻⁶ cm/s) suggests need for prodrug strategies .
Off-Target Profiling : Screen against 100+ kinases/proteases to identify unintended interactions .
- Case Study : A fluoropyrimidine analog showed strong enzymatic inhibition (IC₅₀ = 8 nM) but weak cellular activity (IC₅₀ = 5 µM). LC-MS revealed intracellular accumulation was 10-fold lower than extracellular levels, prompting formulation optimization .
Methodological Notes
- Synthesis Optimization : Always use anhydrous conditions for fluoropyrimidine coupling to prevent hydrolysis.
- Data Contradictions : Cross-validate conflicting results using orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays).
- Advanced Characterization : X-ray crystallography (e.g., PDB ID: LJG) can resolve ambiguous NMR signals and confirm 3D conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
